molecular formula C12H15ClO4P+ B14507919 (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium CAS No. 63572-91-8

(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium

Cat. No.: B14507919
CAS No.: 63572-91-8
M. Wt: 289.67 g/mol
InChI Key: QHFJLZBKUOCQTG-UHFFFAOYSA-N
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Description

(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium is a complex organic compound with the molecular formula C12H15ClO4P+. This compound is known for its unique structure, which includes a chloroethoxy group and a dimethoxyphenyl group connected through an ethenyl linkage to an oxophosphanium core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium typically involves the reaction of 2-chloroethanol with 2,5-dimethoxybenzaldehyde in the presence of a phosphonium salt. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium salts .

Scientific Research Applications

(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes .

Properties

CAS No.

63572-91-8

Molecular Formula

C12H15ClO4P+

Molecular Weight

289.67 g/mol

IUPAC Name

2-chloroethoxy-[2-(2,5-dimethoxyphenyl)ethenyl]-oxophosphanium

InChI

InChI=1S/C12H15ClO4P/c1-15-11-3-4-12(16-2)10(9-11)5-8-18(14)17-7-6-13/h3-5,8-9H,6-7H2,1-2H3/q+1

InChI Key

QHFJLZBKUOCQTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C[P+](=O)OCCCl

Origin of Product

United States

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